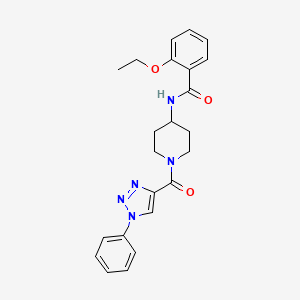

2-ethoxy-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

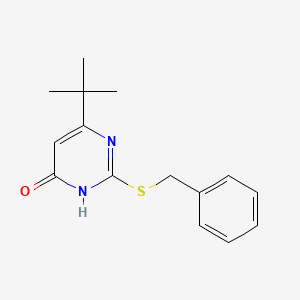

“2-ethoxy-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide” is a compound that contains a 1,2,3-triazole ring, which is a five-membered heterocyclic ring with three nitrogen atoms and two carbon atoms . This compound is not naturally occurring but is synthesized in laboratories . It is part of a class of compounds known as triazoles, which have been intensely investigated due to their excellent properties .

Synthesis Analysis

The synthesis of 1,2,3-triazole derivatives, including “2-ethoxy-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide”, involves various synthetic routes. These routes have been developed over the past 21 years and use various metal catalysts such as Cu, Ni, Ru, Ir, Rh, Pd, Au, Ag, Zn, and Sm . The synthetic routes also involve organocatalysts, metal-free as well as solvent- and catalyst-free neat syntheses .Molecular Structure Analysis

The 1,2,3-triazole ring in “2-ethoxy-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide” is an unsaturated, π-excessive, five-membered heterocycle with a 6π delocalized electron ring system, which gives it an aromatic character . The ring is made up of three nitrogens and two carbons, all five atoms are sp2-hybridized .Chemical Reactions Analysis

Triazoles, including “2-ethoxy-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide”, can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules .Applications De Recherche Scientifique

Cancer Research

This compound has shown promise in cancer research due to its cytotoxic activity against various cancer cell lines. The selectivity and effectiveness of such compounds can lead to the development of new cancer therapies . The ability to target cancer cells with minimal effects on healthy cells is a significant advantage in chemotherapy.

Medicinal Chemistry

In medicinal chemistry, derivatives of this compound have been explored for their therapeutic potential. They have shown effective cytotoxic activity, which could be harnessed to develop new drugs with nanomolar potency against different types of cancer . This highlights the compound’s role in the design of potent and selective anticancer agents.

Biotechnology

The compound’s selectivity against cancer cell lines also makes it a valuable tool in biotechnology for the development of targeted cancer treatments. Its properties could be used to create more effective biotechnological applications, such as in the engineering of molecules that can selectively bind to cancerous cells .

Industrial Applications

While direct references to industrial applications of this specific compound were not found, related triazole derivatives are known to possess a broad range of chemical and biological properties. These include antimicrobial, anti-inflammatory, and antitumor activities, which can be utilized in various industrial processes .

Environmental Applications

The compound’s derivatives, particularly those containing the imidazole ring, have been studied for their antioxidant activity. This activity is crucial in environmental applications where oxidative stress can cause significant damage. Antioxidants can help mitigate these effects, potentially leading to environmental protection strategies .

Agricultural Applications

In agriculture, the compound’s derivatives could be explored for their potential as inhibitors of microbial resistance, which is a growing concern. The ability to inhibit enzymes like MCR-1 suggests that these compounds could play a role in developing new agricultural antibiotics to combat resistant bacteria .

Orientations Futures

The future of 1,2,3-triazole derivatives, including “2-ethoxy-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide”, looks promising. They have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines . They are useful for creating molecular libraries of various functionalized 1,2,3-triazoles . The development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry .

Propriétés

IUPAC Name |

2-ethoxy-N-[1-(1-phenyltriazole-4-carbonyl)piperidin-4-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O3/c1-2-31-21-11-7-6-10-19(21)22(29)24-17-12-14-27(15-13-17)23(30)20-16-28(26-25-20)18-8-4-3-5-9-18/h3-11,16-17H,2,12-15H2,1H3,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKDSXDVCLGKDNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-ethoxy-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

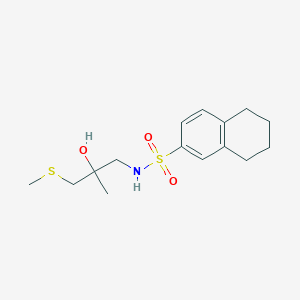

![N-(4-(N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2872641.png)

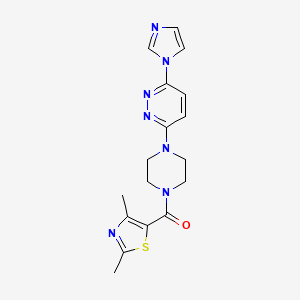

![2-[4-(5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol](/img/structure/B2872642.png)

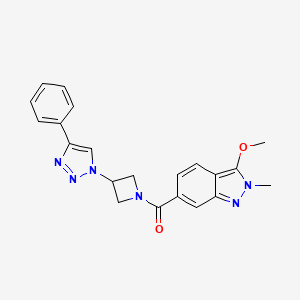

![2-(benzo[d]thiazol-2-ylthio)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide](/img/structure/B2872645.png)

![tert-Butyl rac-(1S,6R)-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate](/img/no-structure.png)

![2-[5-methyl-6-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2872652.png)

![2-Chloro-N-[[2-(1,1-dioxo-1,2-thiazolidin-2-yl)cyclopentyl]methyl]acetamide](/img/structure/B2872656.png)

![N'-[(furan-2-yl)methyl]cyclopentanecarboximidamide hydrochloride](/img/structure/B2872657.png)

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2-methyl-3-nitrobenzamide](/img/structure/B2872662.png)